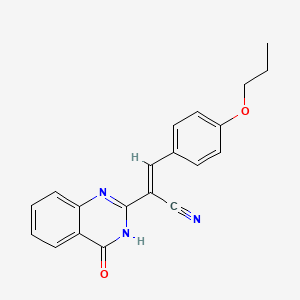![molecular formula C20H26N2O2 B5969492 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5969492.png)
3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. Additionally, it has been investigated for its potential as a novel antidepressant and anxiolytic agent.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as serotonin, dopamine, and norepinephrine. It may also interact with ion channels and receptors involved in pain perception and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide can produce significant biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, increase locomotor activity, and improve cognitive function. It may also have neuroprotective effects and promote neuronal regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is its high potency and selectivity for its target receptors. It also has a relatively low toxicity profile, making it a safer alternative to other analgesic and anti-inflammatory drugs. However, its limited solubility and stability may pose challenges in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential as a novel treatment for chronic pain and inflammation. It may also be investigated for its potential as a neuroprotective and neuroregenerative agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies may explore its potential as a novel antidepressant and anxiolytic agent.
Méthodes De Synthèse
The synthesis of 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves the reaction of 2-phenylethylamine with 3-(2-furyl)acrylic acid, followed by the reduction of the resulting imine with sodium borohydride. This method has been optimized to achieve high yields and purity of the final product.
Propriétés
IUPAC Name |
3-(furan-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-20(11-10-19-9-5-15-24-19)21-18-8-4-13-22(16-18)14-12-17-6-2-1-3-7-17/h1-3,5-7,9,15,18H,4,8,10-14,16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQFRGJHTUXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl}carbonyl)amino]-3-methylpentanoate](/img/structure/B5969411.png)
![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B5969423.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)

![2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5969452.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969483.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5969490.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5969497.png)
![N-(2-methoxyphenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5969501.png)
![3-[5-(4-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5969508.png)
![2-ethyl-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5969514.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5969531.png)